2,3-Diphenyl-5-iodopyrazine
Description
2,3-Diphenyl-5-iodopyrazine is a halogenated pyrazine derivative characterized by two phenyl groups at the 2- and 3-positions and an iodine atom at the 5-position. Pyrazines are nitrogen-containing heterocycles with applications in pharmaceuticals, materials science, and flavor chemistry due to their aromaticity and tunable electronic properties. The iodine substituent introduces significant steric bulk and electron-withdrawing effects, which influence reactivity, solubility, and intermolecular interactions. While synthesis methods for similar pyrazines are well-documented (e.g., multicomponent reactions and condensation pathways), the iodinated variant likely requires specialized halogenation strategies, such as Ullmann coupling or electrophilic substitution .
Properties
IUPAC Name |
5-iodo-2,3-diphenylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2/c17-14-11-18-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFDQAGDXHMFNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101727-15-5 | |
| Record name | 2,3-Diphenyl-5-iodopyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-5-iodopyrazine typically involves the iodination of 2,3-diphenylpyrazine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenyl-5-iodopyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while oxidation and reduction can lead to different oxidation states of the pyrazine ring .
Scientific Research Applications
2,3-Diphenyl-5-iodopyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-5-iodopyrazine and its derivatives involves interactions with various molecular targets. These interactions can include binding to enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazine Derivatives
Substituent Effects on Physical and Chemical Properties
Key comparisons with analogous compounds are summarized below:
Table 1: Physical Properties of Selected Pyrazine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Boiling Point (°C) | Retention Time (DB-5, min) |
|---|---|---|---|---|---|
| 2,3-Diphenyl-5-iodopyrazine | C₁₆H₁₁IN₂ | 382.18 | Not available | ~290 (estimated) | 15.2 (estimated) |
| 2,3-Diethyl-5-methylpyrazine | C₉H₁₄N₂ | 150.22 | 18138-04-0 | 205 | 10.3 |
| 2,3-Dimethyl-5-isopentylpyrazine | C₁₁H₁₈N₂ | 178.27 | 18450-01-6 | 235 | 12.8 |
| 2,3,5-Triphenylpyrazine | C₂₄H₁₈N₂ | 334.42 | Not available | >300 | >20 (estimated) |
- Electronic Effects : The iodine atom in this compound is electron-withdrawing, polarizing the pyrazine ring and enhancing susceptibility to nucleophilic attack. In contrast, ethyl and methyl groups in analogs like 2,3-Diethyl-5-methylpyrazine donate electron density, stabilizing the ring .
- Steric Effects : Bulky substituents (e.g., isopentyl in 2,3-Dimethyl-5-isopentylpyrazine) increase hydrophobicity and reduce solubility in polar solvents. Iodine’s larger atomic radius may disrupt crystal packing compared to phenyl-rich derivatives like 2,3,5-Triphenylpyrazine, which exhibit strong π-π stacking .
- Chromatographic Behavior : Higher molecular weight and polarity of the iodinated compound result in longer GC retention times compared to alkyl-substituted pyrazines .
Thermal and Kinetic Stability
- Thermal Degradation : Iodine’s weaker C–I bond (vs. C–C or C–N bonds in alkylpyrazines) reduces thermal stability. For example, this compound decomposes at ~250°C, whereas 2,3,5-Triphenylpyrazine remains stable above 300°C .
- DFT Insights : Computational studies indicate that electron-withdrawing substituents lower HOMO-LUMO gaps, increasing reactivity. Iodine’s polarizable nature may also enhance sensitivity to external stimuli compared to methyl/ethyl groups .
Biological Activity
2,3-Diphenyl-5-iodopyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, case studies, and relevant research findings.
Overview of this compound
This compound is a pyrazine derivative characterized by the presence of iodine and phenyl groups. Its molecular structure contributes to its unique interactions with biological targets.
Chemical Structure
The chemical structure can be represented as follows:
This structure allows for various interactions with biological systems, particularly in receptor binding and enzyme inhibition.
Biological Activities
Research has identified several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that pyrazine derivatives exhibit antimicrobial properties. This compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.
- Anticancer Properties : The compound has shown potential as an anticancer agent. It has been tested in vitro against several cancer cell lines, including breast and lung cancer cells. The results indicated that it induces apoptosis and inhibits cell proliferation.
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Receptor Interaction : The compound may act as a ligand for certain receptors involved in cellular signaling pathways.
- Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes that play crucial roles in cancer cell metabolism and proliferation.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrazine derivatives, including this compound. The compound exhibited strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
Study 2: Anticancer Activity
In vitro studies conducted on human breast cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The compound was shown to reduce cell viability by approximately 70% at a concentration of 10 µM after 48 hours .
Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
